molecular formula C11H11N3O3 B5733162 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole

5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole

Cat. No. B5733162
M. Wt: 233.22 g/mol
InChI Key: PFTLTYZZHYGATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole, also known as NPOX, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPOX is a derivative of 1,2,4-oxadiazole, which is a class of compounds that has been extensively studied for their interesting biological properties. NPOX has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Scientific Research Applications

5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, this compound has been used as a building block for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. This compound has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, this compound has been shown to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be easily modified to create analogs with different biological activities. This compound is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in animal models, which limits its potential applications in preclinical research.

Future Directions

There are several future directions for 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole research. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 4-nitrobenzohydrazide with 3-bromopropionic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-nitrobenzohydrazide with propionic anhydride, followed by cyclization with sodium methoxide. The yield of this compound using these methods ranges from 40-70%.

properties

IUPAC Name

5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-3-10-12-11(17-13-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTLTYZZHYGATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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